molecular formula C11H9N5 B2551841 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole CAS No. 241146-80-5

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole

Cat. No.: B2551841
CAS No.: 241146-80-5
M. Wt: 211.228
InChI Key: UANCTKSZNAKJRA-UHFFFAOYSA-N
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Description

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that combines the structural features of both pyrazole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and agrochemicals. The presence of both pyrazole and triazole moieties in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora-A kinase, which is involved in cell division and has been targeted for cancer therapy . The compound binds to the active site of Aurora-A kinase, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound interacts with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The compound can alter gene expression, leading to changes in the production of proteins that regulate cell growth and survival. In cancer cells, this compound has demonstrated cytotoxic effects, reducing cell viability and inducing programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, such as Aurora-A kinase, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to downstream effects on cellular processes, including the disruption of cell division and the induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. The distribution of the compound within tissues can also impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazides with triethyl orthoformate.

    Coupling of Pyrazole and Triazole Rings: The final step involves the coupling of the pre-formed pyrazole and triazole rings under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

    Material Science: The compound’s unique electronic properties are explored for use in organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

    1-(3-phenyl-1H-pyrazol-4-yl)-1H-imidazole: This compound has an imidazole ring instead of a triazole ring, which may result in different chemical and biological properties.

    1-(3-phenyl-1H-pyrazol-4-yl)-1H-tetrazole: The presence of a tetrazole ring can impart different electronic properties and reactivity compared to the triazole ring.

    4-(1-phenyl-1H-pyrazol-4-yl)pyridine: This compound contains a pyridine ring, which can influence its binding affinity and selectivity towards specific targets.

The uniqueness of this compound lies in its combination of pyrazole and triazole rings, which provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANCTKSZNAKJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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